molecular formula C7H7BO4 B3021437 (3-Formyloxyphenyl)boronic acid CAS No. 1309981-04-1

(3-Formyloxyphenyl)boronic acid

Cat. No.: B3021437
CAS No.: 1309981-04-1
M. Wt: 165.94 g/mol
InChI Key: CGKZLXUMUJKVPS-UHFFFAOYSA-N
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Description

(3-Formyloxyphenyl)boronic acid: is an organic compound that belongs to the class of boronic acids It is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a formyloxy group at the third position

Mechanism of Action

Target of Action

The primary targets of (3-Formyloxyphenyl)boronic acid are serine protease and kinase enzymes . These enzymes play a crucial role in the growth, progression, and metastasis of tumor cells .

Mode of Action

This compound interacts with its targets through a reversible coordination profile . As a class of Lewis acids, these compounds can form complexes with Lewis bases like hydroxide anions, and electron-donating groups, like nitrogen or oxygen . This allows the conversion of sp2 trigonal hybridization to tetrahedral sp3 form .

Biochemical Pathways

The compound’s interaction with diols leads to its utility in various sensing applications . It also plays a role in the Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .

Pharmacokinetics

Boronic acids in general are known for their stability and ease of handling, making them particularly attractive as synthetic intermediates . They are also known for their low toxicity and ultimate degradation into environmentally friendly boric acid .

Result of Action

The molecular and cellular effects of this compound’s action include the inhibition of serine protease and kinase enzymes, which can potentially slow the growth, progression, and metastasis of tumor cells . In addition, it plays a role in the formation of C–C and C–heteroatom bonds .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, the success of the SM coupling reaction, in which this compound plays a role, originates from a combination of exceptionally mild and functional group tolerant reaction conditions . Furthermore, the compound’s stability to atmospheric oxidation is considerably superior to that of borinic acids .

Biochemical Analysis

Biochemical Properties

(3-Formyloxyphenyl)boronic acid plays a significant role in biochemical reactions, particularly in the Suzuki-Miyaura reaction . This reaction is important for the synthesis of many inhibitors of serine proteases . The compound interacts with various enzymes and proteins, including serine proteases and kinase enzymes, which are known to increase the growth, progression, and metastasis of tumor cells .

Cellular Effects

The cellular effects of this compound are primarily related to its role as an inhibitor of serine proteases and kinase enzymes . These enzymes play crucial roles in cell signaling pathways, gene expression, and cellular metabolism . By inhibiting these enzymes, this compound can influence cell function and potentially slow the growth and progression of tumor cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with enzymes and proteins at the molecular level . It forms stable transition complexes with these biomolecules, leading to enzyme inhibition or activation and changes in gene expression . The compound’s reactivity is described by its frontier orbitals, which were identified using theoretical DFT/B3LYP/6-311++G (d,p) calculations .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . The compound’s stability, degradation, and long-term effects on cellular function have been observed in in vitro or in vivo studies

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models

Metabolic Pathways

This compound is involved in various metabolic pathways . It interacts with enzymes and cofactors, and can affect metabolic flux or metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are complex processes that involve various transporters and binding proteins . The compound’s localization or accumulation can be affected by these interactions .

Subcellular Localization

The compound could be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Formyloxyphenyl)boronic acid typically involves the reaction of phenylboronic acid with formic acid or its derivatives under controlled conditions. One common method is the esterification of phenylboronic acid with formic acid in the presence of a catalyst such as sulfuric acid. The reaction is carried out at elevated temperatures to facilitate the formation of the formyloxy group on the phenyl ring.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable processes, such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: (3-Formyloxyphenyl)boronic acid undergoes various types of chemical reactions, including:

    Oxidation: The formyloxy group can be oxidized to form a carboxylic acid group.

    Reduction: The formyloxy group can be reduced to form a hydroxymethyl group.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions, forming carbon-carbon bonds with aryl or vinyl halides.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly employed.

    Substitution: Palladium catalysts are typically used in Suzuki-Miyaura cross-coupling reactions, along with bases like potassium carbonate or sodium hydroxide.

Major Products:

    Oxidation: (3-Carboxyphenyl)boronic acid.

    Reduction: (3-Hydroxymethylphenyl)boronic acid.

    Substitution: Various biaryl compounds depending on the halide used in the reaction.

Scientific Research Applications

Chemistry: (3-Formyloxyphenyl)boronic acid is widely used as a building block in organic synthesis. Its ability to undergo Suzuki-Miyaura cross-coupling reactions makes it valuable for the construction of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as an enzyme inhibitor. Boronic acids are known to inhibit serine proteases and other enzymes, making them useful in the development of therapeutic agents for diseases such as cancer and diabetes.

Industry: The compound is also used in the development of advanced materials, such as boron-containing polymers and sensors. Its unique reactivity allows for the creation of materials with specific properties, such as enhanced stability and selectivity.

Comparison with Similar Compounds

    Phenylboronic acid: Lacks the formyloxy group, making it less reactive in certain applications.

    (4-Formyloxyphenyl)boronic acid: Similar structure but with the formyloxy group at the fourth position, which can affect its reactivity and binding properties.

    (3-Hydroxyphenyl)boronic acid: Contains a hydroxyl group instead of a formyloxy group, leading to different chemical behavior.

Uniqueness: (3-Formyloxyphenyl)boronic acid is unique due to the presence of both the boronic acid and formyloxy groups, which confer distinct reactivity and binding properties. This combination allows for versatile applications in organic synthesis, medicinal chemistry, and material science, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

(3-formyloxyphenyl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BO4/c9-5-12-7-3-1-2-6(4-7)8(10)11/h1-5,10-11H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGKZLXUMUJKVPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)OC=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20948374
Record name 3-Carboxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25487-66-5
Record name Benzeneboronic acid, m-carboxy-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025487665
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Carboxyphenylboronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20948374
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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